2-(2,6-Dimethylbenzoyl)pyridine
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Description
2-(2,6-Dimethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H13NO . It has a molecular weight of 211.26 g/mol.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C14H13NO/c1-10-6-5-7-11(2)13(10)14(16)12-8-3-4-9-15-12/h3-9H,1-2H3
. This indicates the presence of 14 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom in the molecule .
Scientific Research Applications
Coordination Chemistry and Ligand Synthesis
2-(2,6-Dimethylbenzoyl)pyridine derivatives are used in coordination chemistry, particularly in synthesizing and studying various ligands. These ligands have been employed in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Supramolecular Chemistry
In supramolecular chemistry, 2,6-bis(trimethyltin)pyridine derivatives, a related compound, have been synthesized for Stille-type coupling procedures to create complex structures like 2,2‘-bipyridines and terpyridine analogues (Schubert & Eschbaumer, 1999).
Biochemical Sensing and Catalysis
Compounds related to this compound have been used as chemosensors, particularly for detecting fluoride ions, indicating their potential application in biochemical sensing (Chetia & Iyer, 2008). Furthermore, their derivatives are used in catalysis, as seen in recent developments involving multi-functional spin-crossover switches and emissive f-element podand centers in biomedical sensors (Halcrow, 2014).
Organic Light-Emitting Diodes (OLEDs)
Alkyl-substituted carbazole/pyridine hybrid materials derived from these compounds have been investigated for their use in efficient blue- and green-emitting phosphorescent OLEDs (Tang et al., 2021).
Polymer Synthesis
In the field of polymer science, novel polyimides derived from pyridine-containing aromatic dianhydride monomers, related to this compound, have been synthesized. These polyimides exhibit excellent thermal stability and mechanical properties, making them suitable for various industrial applications (Wang et al., 2006).
Metal Complex Synthesis
This compound derivatives are used in synthesizing metal complexes with potential applications in ethylene polymerization and other catalytic processes (Hurtado et al., 2009).
properties
IUPAC Name |
(2,6-dimethylphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-5-7-11(2)13(10)14(16)12-8-3-4-9-15-12/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPYTYVJXIMTST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642029 |
Source
|
Record name | (2,6-Dimethylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898780-51-3 |
Source
|
Record name | (2,6-Dimethylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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